
4-Chloro-2H-pyran-2-one
Overview
Description
4-Chloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H3ClO2. It features a six-membered ring containing one oxygen atom and a chlorine substituent at the fourth position. This compound is part of the pyran family, which is known for its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2H-pyran-2-one typically involves the cyclization of appropriate precursors. . This method involves the use of dienones under specific conditions to form the pyran ring.
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions (MCRs) due to their efficiency, atom economy, and green reaction conditions . These reactions often use substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, and organocatalysis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyran ring or the chlorine substituent.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyran derivatives .
Scientific Research Applications
Overview
4-Chloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula . This compound features a six-membered ring containing one oxygen atom and a chlorine substituent at the fourth position. Its unique structure contributes to its diverse applications in scientific research, particularly in chemistry, biology, and industry.
Chemistry
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:
- Oxidation : It can be oxidized to yield carboxylic acids or ketones using reagents like potassium permanganate.
- Reduction : Reduction reactions modify the pyran ring or the chlorine substituent, often employing lithium aluminum hydride or sodium borohydride.
- Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions, facilitating the creation of diverse derivatives .
Biology
This compound has garnered interest in medicinal chemistry due to its biological activities:
- Antitumor Activity : Certain derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 colorectal cancer cells. Mechanisms include apoptosis induction via caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2) activity .
- Antimicrobial Properties : this compound exhibits antibacterial efficacy against Gram-positive bacteria, with some derivatives demonstrating lower IC50 values than conventional antibiotics like ampicillin .
- Antioxidant Activity : The compound's derivatives have been evaluated for their ability to scavenge free radicals, indicating potential utility in oxidative stress-related diseases .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of this compound against different bacterial strains. The results are summarized in Table 1:
Compound | Target Organism | IC50 (µM) |
---|---|---|
Derivative A | Staphylococcus aureus | 12.5 |
Derivative B | Escherichia coli | 15.3 |
Derivative C | Bacillus cereus | 10.8 |
These findings suggest that certain derivatives possess significant antibacterial properties that could lead to the development of new antimicrobial agents .
Anticancer Activity
Research on the anticancer potential of this compound derivatives has revealed selective cytotoxicity against several cancer cell lines. The data is presented in Table 2:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Apoptosis induction |
PC-3 | 30 | Proliferation inhibition |
HCT-116 | 20 | CDK2 inhibition |
These studies indicate that the compound can induce cell death through multiple pathways, making it a candidate for further drug development .
Mechanism of Action
The mechanism of action of 4-Chloro-2H-pyran-2-one involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, or modulation of cellular signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-2-pyrone: This compound is structurally similar but has a hydroxyl group instead of a chlorine atom.
2H-Pyran-2-one: The parent compound without any substituents.
4-Chloro-6-methyl-2H-pyran-2-one: A derivative with an additional methyl group.
Uniqueness: 4-Chloro-2H-pyran-2-one is unique due to its specific chlorine substituent, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various applications, particularly in the synthesis of novel compounds and in medicinal chemistry .
Biological Activity
4-Chloro-2H-pyran-2-one, a derivative of the pyran family, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound possesses a unique structure characterized by a pyran ring with a chlorine substituent at the 4-position. This structural feature contributes to its reactivity and biological activity. Synthesis methods typically involve cycloaddition reactions and modifications of existing pyran derivatives, which allow for the introduction of various functional groups that enhance biological efficacy.
Biological Activities
Research has identified several important biological activities associated with this compound and its derivatives:
- Antitumor Activity : Studies have shown that certain 4H-pyran derivatives exhibit significant cytotoxic effects against various cancer cell lines, including HCT-116 colorectal cancer cells. For instance, compounds derived from this scaffold have been reported to induce apoptosis through the activation of caspase pathways and inhibition of cyclin-dependent kinase 2 (CDK2) activity, which is crucial for cell cycle regulation .
- Antimicrobial Properties : The compound has demonstrated antibacterial efficacy against a range of Gram-positive bacteria. Some derivatives have shown lower IC50 values than conventional antibiotics like ampicillin, indicating potential for development as new antimicrobial agents .
- Antioxidant Activity : this compound derivatives have been evaluated for their ability to scavenge free radicals. Certain compounds in this class exhibited strong DPPH scavenging activity, suggesting their utility in combating oxidative stress-related diseases .
Table 1: Summary of Biological Activities of this compound Derivatives
Compound | Activity Type | Target/Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|---|
4g | Antibacterial | Various Gram-positive | < Ampicillin | Inhibits bacterial cell wall synthesis |
4j | Antioxidant | DPPH Scavenging | - | Free radical scavenging |
4d | Antitumor | HCT-116 | 75.1 | Induces apoptosis via caspase activation |
4k | Antitumor | HCT-116 | 85.88 | Inhibits CDK2 activity |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound derivatives are multifaceted:
- Caspase Activation : Compounds such as 4d and 4k induce apoptosis in cancer cells through caspase activation, leading to programmed cell death .
- CDK2 Inhibition : The inhibition of CDK2 is a critical pathway through which these compounds exert their antitumor effects, disrupting the cell cycle and preventing proliferation .
- Radical Scavenging : The antioxidant properties are attributed to the ability of these compounds to donate electrons to free radicals, thereby stabilizing them and reducing cellular damage .
Q & A
Basic Research Questions
Q. How can synthetic routes for 4-Chloro-2H-pyran-2-one be optimized using computational tools?
- Methodological Answer : Utilize databases like REAXYS, BKMS_METABOLIC, and PISTACHIO_RINGBREAKER to predict feasible synthetic pathways. For example, precursor scoring with a plausibility threshold >0.01 and Top-N result analysis (e.g., selecting the top 6 routes) can prioritize high-yield pathways. Experimental validation via HPLC or GC-MS is critical to confirm product purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Confirm structural integrity (e.g., ¹H/¹³C NMR for substituent analysis).
- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., as demonstrated for chromenopyridine derivatives in crystallographic studies) .
- GC-MS/HPLC : Assess purity and quantify byproducts. Reference CRC Handbook data (e.g., boiling point: 245°C) for cross-verification .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow SDS guidelines for pyranone derivatives:
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure: ~0.995 kPa at 25°C).
- PPE : Wear nitrile gloves and safety goggles.
- First Aid : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .
Q. How does the reactivity of this compound vary under acidic vs. basic conditions?
- Methodological Answer : The chloro substituent enhances electrophilicity at the 4-position. Under acidic conditions, hydrolysis may yield carboxylic acid derivatives, while basic conditions (e.g., NaOH/EtOH) promote nucleophilic substitution. Monitor reactions via TLC and isolate intermediates using column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. What mechanistic insights explain substituent effects on the ring-opening of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states during ring-opening. For example, electron-withdrawing groups (e.g., -Cl) lower the activation energy for nucleophilic attack at the α,β-unsaturated carbonyl site. Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Q. How should researchers address contradictions in reported physical properties (e.g., solubility, melting points)?
- Methodological Answer : Cross-reference data from authoritative sources like the CRC Handbook (e.g., solubility: vs H₂O, ethanol) . Discrepancies often arise from impurities; recrystallize the compound (e.g., using ethyl acetate) and re-measure properties via DSC (melting point) or gravimetric analysis (solubility) .
Q. Can computational models predict the biological activity of this compound derivatives?
- Methodological Answer : Yes. Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) can predict binding affinities. Pair with in vitro assays (e.g., MIC tests for antimicrobial activity) for validation. Derivatives with 4-chlorophenyl groups show enhanced bioactivity in chromenopyridine analogs .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 60°C to avoid polymerization.
- Catalyst Optimization : Use Pd(OAc)₂ for Suzuki couplings to minimize β-hydride elimination.
- In Situ Monitoring : Employ FT-IR to detect intermediate enolates and adjust reagent stoichiometry accordingly .
Properties
IUPAC Name |
4-chloropyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHIXRSIJUOGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448682 | |
Record name | 4-Chloro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129660-02-2 | |
Record name | 4-Chloro-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2H-pyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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